molecular formula C120H120O6 B584317 Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate CAS No. 1018967-72-0

Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate

Cat. No. B584317
M. Wt: 1658.274
InChI Key: NBXGGBOWXGDLCW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards.


Future Directions

This would involve identifying areas where further research is needed, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.


Please note that this is a general guide and the specific details would depend on the particular compound and the available research. It’s also important to note that such an analysis would typically be conducted by a team of researchers with expertise in organic chemistry and related fields.


properties

IUPAC Name

ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H120O6/c1-13-124-106(121)55-79-37-49-85(50-38-79)91-64-100-94-58-88(82-43-31-76(32-44-82)28-25-73(10)22-16-19-70(4)5)60-96-102-66-92(86-51-39-80(40-52-86)56-107(122)125-14-2)68-104-98-62-90(84-47-35-78(36-48-84)30-27-75(12)24-18-21-72(8)9)63-99-105-69-93(87-53-41-81(42-54-87)57-108(123)126-15-3)67-103-97-61-89(83-45-33-77(34-46-83)29-26-74(11)23-17-20-71(6)7)59-95-101(65-91)112(100)118-115(109(94)96)119(113(102)104)117(111(98)99)120(114(103)105)116(118)110(95)97/h31-54,58-75H,13-30,55-57H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXGGBOWXGDLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC3=C4C(=C2)C5=CC(=CC6=C5C7=C8C9=C(C=C(C=C69)C1=CC=C(C=C1)CC(=O)OCC)C1=CC(=CC2=C5C=C(C=C6C5=C(C8=C12)C(=C47)C1=C6C=C(C=C31)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CC(=O)OCC)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H120O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1658.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate

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